molecular formula C18H17N3O2 B7692796 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide

Cat. No. B7692796
M. Wt: 307.3 g/mol
InChI Key: UMERPRRGQZGCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide, also known as PPOP, is a synthetic compound that has been studied for its potential applications in scientific research. PPOP is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines in vitro.
Biochemical and Physiological Effects:
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its neuroprotective effects, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has also been shown to improve cognitive function in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in lab experiments is its relatively low toxicity. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide. One area of interest is the development of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide's potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide and its potential applications in other fields of research, such as cancer biology and immunology.

Synthesis Methods

The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with m-toluidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide as a white crystalline solid.

Scientific Research Applications

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. In one study, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide was shown to have neuroprotective effects in a mouse model of Parkinson's disease. The researchers found that 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)propanamide was able to protect dopaminergic neurons from oxidative stress and prevent the loss of dopamine in the brain.

properties

IUPAC Name

N-(3-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-6-5-9-15(12-13)19-16(22)10-11-17-20-18(21-23-17)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMERPRRGQZGCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.